molecular formula C25H19N3O4 B3019690 8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 727663-74-3

8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3019690
CAS No.: 727663-74-3
M. Wt: 425.444
InChI Key: VJGVRMHVRLKKJA-UHFFFAOYSA-N
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Description

8-Methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 1100353-03-4) is a synthetic small molecule characterized by a chromene-3-carboxamide core substituted with a methoxy group at the 8-position and an imidazo[1,2-a]pyridine moiety at the 3-phenyl position. Its molecular formula is C₂₄H₁₇N₃O₄, with a molecular weight of 411.41 g/mol . Storage recommendations (2–8°C, sealed, dry) suggest sensitivity to environmental degradation .

Properties

IUPAC Name

8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-15-6-5-11-28-14-20(27-23(15)28)16-7-3-9-18(12-16)26-24(29)19-13-17-8-4-10-21(31-2)22(17)32-25(19)30/h3-14H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGVRMHVRLKKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O2C_{22}H_{19}N_{3}O_{2}, with a molecular weight of approximately 357.41 g/mol. The structure includes a methoxy group, an imidazo[1,2-a]pyridine moiety, and a chromene core, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H19N3O2
Molecular Weight357.41 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant biological activities, particularly in anti-cancer and anti-inflammatory domains. The unique combination of functional groups in this compound suggests potential interactions with various biological targets.

Anticancer Activity

Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor progression. For instance:

  • Mechanism of Action : The compound may inhibit Aurora kinases, which play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. Inhibitors of Aurora kinases have shown promise in preclinical studies for various cancers.
    • Case Study : A study evaluating imidazo[4,5-b]pyridine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The presence of the methoxy group and the imidazo[1,2-a]pyridine moiety may enhance the compound's ability to modulate inflammatory pathways.

  • Mechanism of Action : Compounds with similar structures have been reported to interact with discoidin domain receptors involved in inflammatory responses. This interaction can lead to reduced production of pro-inflammatory cytokines.
    • Case Study : Research has shown that derivatives with imidazo structures can significantly reduce inflammation markers in vitro and in vivo models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that:

  • Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
  • Distribution : It may distribute effectively across tissues, potentially enhancing its therapeutic efficacy against localized diseases.
  • Metabolism : The presence of functional groups allows for various metabolic pathways, which could influence its bioavailability and toxicity profiles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we compare it with structurally related compounds:

Compound NameStructure TypeNotable Activity
3-Methoxy-N-(pyridin-2-yl)benzamideBenzamideAnti-inflammatory
4-Methyl-N-(pyridin-2-yl)benzamideBenzamideExhibits different pharmacological profiles
3-Chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamideBenzamideEnhanced reactivity due to halogen presence

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Chromene Core

A closely related analogue, 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 1170689-68-5), replaces the methoxy group with a hydroxyl group at the chromene’s 8-position. This substitution reduces molecular weight by 14 g/mol (C₂₃H₁₅N₃O₄, MW: 397.39 g/mol) and alters physicochemical properties:

  • Stability : The methoxy group in the target compound may confer greater metabolic stability by resisting glucuronidation, a common detoxification pathway for hydroxylated compounds .

Core Structure Variations

Compounds with alternative heterocyclic cores but similar carboxamide motifs include N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Claim 1 in ). Key differences:

  • Thiazolidinone vs. Chromene: The thiazolidinone core introduces a sulfur atom and a 4-oxo group, which may influence hydrogen-bonding interactions with biological targets.
  • Pharmacophore Implications: Thiazolidinones are associated with antidiabetic activity (e.g., pioglitazone), suggesting divergent therapeutic applications compared to chromene-based compounds .

Substituent Effects on Imidazo[1,2-a]pyridine Derivatives

Substituent Position and Size

The target compound features an 8-methyl group on the imidazo[1,2-a]pyridine ring. In contrast, 5-methylimidazo[1,2-a]pyridines (e.g., compounds 3a–g in ) exhibit methyl groups at the 5-position. Positional differences impact steric and electronic profiles:

Functional Group Modifications

Tetrahydroimidazo[1,2-a]pyridines (Evidences 4–5), such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l), feature saturated rings and ester/cyano groups. Comparisons include:

  • Aromaticity vs. Saturation : The target compound’s fully aromatic imidazopyridine may enhance π-π stacking interactions compared to tetrahydro derivatives.
  • Melting Points : Tetrahydroimidazopyridines exhibit higher melting points (215–245°C) due to increased molecular rigidity and intermolecular hydrogen bonding .

Table 1: Key Properties of Target Compound and Analogues

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Notable Substituents Key Data
8-Methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide Chromene-3-carboxamide C₂₄H₁₇N₃O₄ 411.41 8-methoxy, 8-methylimidazopyridine Storage: 2–8°C, dry
8-Hydroxy analogue Chromene-3-carboxamide C₂₃H₁₅N₃O₄ 397.39 8-hydroxy H-bond donors: 2
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazopyridine-5,6-dicarboxylate Tetrahydroimidazopyridine C₂₈H₂₅N₃O₈ 531.52 Cyano, nitro, ester M.p.: 243–245°C
N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Thiazolidinone C₁₉H₁₆N₄O₃S 380.42 4-hydroxyphenyl, thiazolidinone Not reported

Critical Analysis and Research Implications

  • Structural-Activity Relationships (SAR) : The methoxy group in the target compound likely optimizes lipophilicity and target engagement compared to hydroxylated analogues.
  • Therapeutic Potential: While biological data are absent in the provided evidence, the chromene-carboxamide scaffold is prevalent in kinase inhibitors and anti-inflammatory agents, suggesting avenues for further study .

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